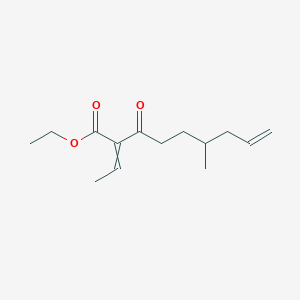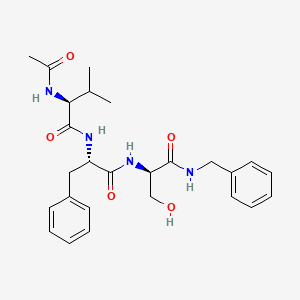![molecular formula C21H23NO2 B14193794 2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one CAS No. 920286-97-1](/img/structure/B14193794.png)
2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Hexylamino)phenyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hexylamino group attached to a phenyl ring, which is further connected to a chromen-4-one moiety. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl halide and a Lewis acid catalyst.
Attachment of the Hexylamino Group: The hexylamino group can be attached to the phenyl ring through a nucleophilic substitution reaction using hexylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Hexylamino)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hexylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hexylamine, suitable leaving groups, nucleophilic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-(3-(Hexylamino)phenyl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives:
Similar Compounds: 2-(3-(Amino)phenyl)-4H-chromen-4-one, 2-(3-(Methylamino)phenyl)-4H-chromen-4-one, 2-(3-(Ethylamino)phenyl)-4H-chromen-4-one.
Uniqueness: The presence of the hexylamino group imparts unique physicochemical properties and biological activities to the compound, distinguishing it from other similar derivatives.
Propriétés
Numéro CAS |
920286-97-1 |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[3-(hexylamino)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-7-13-22-17-10-8-9-16(14-17)21-15-19(23)18-11-5-6-12-20(18)24-21/h5-6,8-12,14-15,22H,2-4,7,13H2,1H3 |
Clé InChI |
CIZYYKDGXPCTRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)





![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
